4-Formyl-trans-stilbene Diethyl Acetal

描述

4-Formyl-trans-stilbene Diethyl Acetal (CAS: 141556-46-9) is a specialized organic compound featuring a trans-stilbene backbone (two benzene rings linked by a double bond) with a formyl group (-CHO) protected as a diethyl acetal. The acetal group (-OCH₂CH₃) enhances its stability under basic or nucleophilic conditions, making it valuable in synthetic chemistry as a protected aldehyde intermediate.

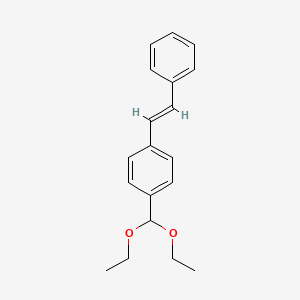

Structure

2D Structure

属性

IUPAC Name |

1-(diethoxymethyl)-4-(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-20-19(21-4-2)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-15,19H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUHPNYFNZOTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743085 | |

| Record name | 1-(Diethoxymethyl)-4-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381716-24-1 | |

| Record name | 1-(Diethoxymethyl)-4-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of Stilbene Core

Stilbene derivatives are commonly synthesized via:

- Wittig reaction : Condensation of benzyl phosphonium ylides with benzaldehydes.

- Heck coupling : Palladium-catalyzed coupling of aryl halides with styrenes.

- McMurry coupling : Reductive coupling of benzaldehydes to form the trans-stilbene skeleton.

These methods provide the trans-stilbene framework necessary for further functionalization.

Direct Formylation of Stilbene or Aromatic Precursors

A critical step is the introduction of the formyl group at the 4-position of the stilbene aromatic ring. Research indicates that direct formylation of chloro-substituted anisoles or phenyl derivatives can be efficiently achieved using the reagent combination of dichloromethyl methyl ether (DCME) and titanium tetrachloride (TiCl4) at low temperatures (0–5°C) in dichloromethane solvent. This method allows the preparation of substituted benzaldehydes, which can be precursors to stilbene derivatives with formyl groups.

| Parameter | Condition | Outcome |

|---|---|---|

| Reagents | DCME / TiCl4 | Efficient formylation of aromatic rings |

| Solvent | CH2Cl2 | Maintains low temperature and solubility |

| Temperature | 0–5°C | Controls regioselectivity and yield |

| Product | Mixture of desired benzaldehyde and isomers | Requires purification |

This approach is favored over traditional multi-step syntheses due to its directness and relatively mild conditions.

Protection of the Formyl Group as Diethyl Acetal

The aldehyde group in 4-formyl-trans-stilbene is sensitive and prone to side reactions. To improve stability and facilitate further synthetic transformations, it is commonly protected as a diethyl acetal.

Acetalization Reaction

The acetalization of aldehydes typically involves reaction with diethyl orthoformate or diethyl acetal reagents under acidic catalysis or reflux conditions. In the case of 4-formyl-trans-stilbene, the aldehyde group is reacted with triethyl orthoformate or diethyl orthoformate in the presence of solvents such as benzene or cyclohexane, with the reaction mixture maintained at reflux temperature for several hours.

A representative procedure derived from analogous aldehyde acetal preparations includes:

- Slow addition of diethyl orthoformate to the aldehyde solution at reflux.

- Maintenance of reflux for 2–4 hours to ensure complete conversion.

- Removal of excess orthoformate and solvents by distillation under mild vacuum.

- Purification by filtration and fractional distillation to isolate the diethyl acetal product.

| Step | Conditions | Notes |

|---|---|---|

| Reagents | Triethyl orthoformate / Diethyl orthoformate | Protects aldehyde as diethyl acetal |

| Solvent | Benzene or Cyclohexane | Provides reflux medium |

| Temperature | Reflux (~75–80°C) | Ensures reaction completion |

| Reaction Time | 2–4 hours | Monitored for full conversion |

| Work-up | Filtration, distillation | Removes excess reagents and solvents |

| Yield | ~60–75% (based on analogous compounds) | High purity colorless liquid |

This method is adapted from the preparation of related aldehyde diethyl acetals such as 4-(N,N-dimethylamino)butyraldehyde diethyl acetal, which shares similar chemical behavior.

Representative Experimental Findings and Yields

Although specific data on 4-formyl-trans-stilbene diethyl acetal is limited, extrapolation from stilbene derivatives and aldehyde acetal syntheses provides valuable insights.

Analytical and Purification Techniques

- Column chromatography is employed to separate isomeric mixtures formed during formylation.

- Distillation under reduced pressure is used to purify the diethyl acetal product, ensuring removal of excess orthoformate and solvents without thermal decomposition.

- Filtration through Celite pads assists in removing solid impurities post-reaction.

Summary of Preparation Methodology

| Step No. | Stage | Reagents/Conditions | Key Points |

|---|---|---|---|

| 1 | Stilbene core synthesis | Wittig, Heck, or McMurry coupling | Provides trans-stilbene scaffold |

| 2 | Direct formylation | DCME / TiCl4, CH2Cl2, 0–5°C | Efficient introduction of formyl group |

| 3 | Acetal protection | Triethyl orthoformate, benzene or cyclohexane, reflux | Protects aldehyde as diethyl acetal |

| 4 | Purification | Column chromatography, vacuum distillation | Ensures product purity and isolation |

化学反应分析

Types of Reactions

4-Formyl-trans-stilbene Diethyl Acetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding stilbene oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydrostilbene derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include stilbene oxides, dihydrostilbenes, and various substituted stilbenes, depending on the specific reaction and conditions used .

科学研究应用

Chemistry

4-Formyl-trans-stilbene Diethyl Acetal serves as a precursor in the synthesis of complex organic molecules. It is utilized in various organic reactions, including:

- Oxidation : Transforming the compound into stilbene oxides using agents like potassium permanganate.

- Reduction : Converting it into dihydrostilbene derivatives with reducing agents such as sodium borohydride.

- Substitution Reactions : Engaging in electrophilic and nucleophilic substitutions at the phenyl rings.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antioxidant Properties : It may scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest its involvement in pathways related to inflammation.

Medicine

The compound is under investigation for therapeutic applications, particularly concerning diseases linked to oxidative stress. Its mechanism of action involves interactions with molecular targets that modulate enzyme activity and cell signaling pathways.

Industry

In industrial settings, this compound is used in the production of:

- Dyes and Pigments : Leveraging its chemical properties to create colorants.

- Specialty Chemicals : Serving as an intermediate in various chemical syntheses.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound in cellular models exposed to oxidative stress. Results indicated significant reductions in reactive oxygen species (ROS) levels, suggesting potential therapeutic benefits in conditions like neurodegeneration.

Case Study 2: Industrial Applications

In an industrial setting, researchers optimized the synthesis of this compound using continuous flow reactors, achieving higher yields compared to traditional batch methods. This advancement demonstrates its viability for large-scale production of specialty chemicals.

作用机制

The mechanism of action of 4-Formyl-trans-stilbene Diethyl Acetal involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and cell signaling .

相似化合物的比较

Comparison with Similar Diethyl Acetal Compounds

Structural and Functional Differences

Diethyl acetals share the general formula R-C(OCH₂CH₃)₂, where R varies based on the parent aldehyde. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Key Physicochemical Data

生物活性

4-Formyl-trans-stilbene Diethyl Acetal (CAS No. 381716-24-1) is a synthetic compound belonging to the stilbene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a 1,2-diphenylethylene backbone with an acetal functional group. This structure contributes to its distinct chemical and biological properties. The molecular formula is with a molecular weight of 282.38 g/mol.

Antioxidant Properties

Research indicates that stilbene derivatives exhibit significant antioxidant activity. The mechanism involves the scavenging of free radicals, which reduces oxidative stress in cells. Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2) through their ability to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

Stilbene compounds, including this compound, have been investigated for their anti-inflammatory properties. These compounds can inhibit key inflammatory pathways, such as the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines .

Neuroprotective Activity

The neuroprotective effects of stilbene derivatives have been documented in various studies. For instance, certain stilbene analogs have demonstrated the ability to protect PC-12 cells from H2O2-induced toxicity, suggesting that this compound may also possess similar neuroprotective capabilities .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The compound acts as a free radical scavenger, reducing oxidative stress by neutralizing ROS.

- Enzyme Modulation : It may interact with enzymes involved in inflammatory processes, inhibiting their activity and thus reducing inflammation.

- Cell Signaling Pathways : Preliminary studies suggest involvement in pathways related to cell survival and apoptosis through modulation of signaling cascades like PI3K/Akt and ERK1/2 .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Resveratrol | Very High | High | Very High |

| (E)-4,4'-diaminostilbene | Moderate | Low | High |

| (E)-4,4'-dicyanostilbene | Low | Moderate | Low |

Case Studies and Research Findings

- Cell Viability Assays : A study assessed various stilbene derivatives for cytotoxicity in differentiated PC-12 cells under oxidative stress conditions. The results indicated that compounds with electron-donating groups exhibited protective effects against oxidative damage .

- Inhibition of Inflammatory Pathways : Research on hydroxystilbenes demonstrated their ability to inhibit COX enzymes involved in inflammation. The presence of hydroxyl groups was crucial for enhancing anti-inflammatory activity .

- Neuroprotective Effects : In vivo studies using animal models have shown that stilbene derivatives can significantly reduce neuronal damage in models of neurodegenerative diseases .

常见问题

Q. What strategies mitigate experimental artifacts in kinetic studies of acetal hydrolysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。